molecular formula C20H21N5O5 B2623364 (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyridin-2-yl)methanone oxalate CAS No. 1351631-69-0

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyridin-2-yl)methanone oxalate

Cat. No.: B2623364
CAS No.: 1351631-69-0
M. Wt: 411.418
InChI Key: BFOMBGLRYMOGNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyridin-2-yl)methanone oxalate" is a heterocyclic organic molecule featuring a benzoimidazole core linked to a piperazine moiety via a methyl group, with a pyridinyl methanone group and an oxalate counterion. This structure combines pharmacophoric elements common in medicinal chemistry: the benzoimidazole ring is known for its role in receptor binding and metabolic stability, while the piperazine and pyridine groups enhance solubility and modulate pharmacokinetic properties . Synthesis of such compounds typically involves nucleophilic aromatic substitution (SNAr) reactions, as seen in analogous imidazole-pyridine derivatives . The oxalate salt form improves crystallinity and bioavailability compared to free bases, making it suitable for pharmaceutical formulations .

Properties

IUPAC Name

[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-pyridin-2-ylmethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O.C2H2O4/c24-18(16-7-3-4-8-19-16)23-11-9-22(10-12-23)13-17-20-14-5-1-2-6-15(14)21-17;3-1(4)2(5)6/h1-8H,9-13H2,(H,20,21);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOMBGLRYMOGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=CC=CC=N4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The resulting benzimidazole derivative is then reacted with piperazine to introduce the piperazine ring. Finally, the pyridine moiety is attached through a series of reactions involving amide bond formation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to ensure high yield and purity, often involving continuous flow chemistry to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzimidazole and pyridine rings can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed on the nitro groups present in the benzimidazole ring.

  • Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as iron (Fe) and hydrogen (H₂) are often used.

  • Substitution: : Nucleophiles like amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of oxo derivatives of benzimidazole and pyridine.

  • Reduction: : Formation of amino derivatives of benzimidazole.

  • Substitution: : Formation of substituted piperazine derivatives.

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity
Research indicates that compounds containing benzimidazole and piperazine moieties exhibit significant anticancer properties. The structure of (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyridin-2-yl)methanone oxalate suggests potential interactions with DNA and protein targets, disrupting cellular functions critical for cancer cell survival.

Case Study : A study published in PubMed highlighted the synthesis of similar benzimidazole derivatives showing promising activity against various cancer cell lines, suggesting that modifications to the piperazine and pyridine components could enhance efficacy .

2. Antimicrobial Properties
The compound's structure may also contribute to antimicrobial activity. Benzimidazole derivatives have been documented to possess antibacterial and antifungal properties, which could be harnessed in developing new antimicrobial agents.

Case Study : Research demonstrated that certain benzimidazole derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, indicating a potential application for this compound in treating infections .

Summary of Findings

ApplicationMechanismRelevant Studies
AnticancerDNA intercalationStudy on benzimidazole derivatives
AntimicrobialDisruption of microbial functionsResearch on antimicrobial properties of derivatives

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may inhibit specific enzymes or receptors by binding to their active sites. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Groups

Key structural analogues include:

  • 1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone (Compound 7 in ): Shares the benzoimidazole-piperazine-pyridine backbone but includes a methoxybenzyl-ethylamino side chain. This modification enhances histamine receptor (H1/H4) binding affinity .
  • 2-(4-(1H-Benzo[d]imidazol-2-yl)piperazin-1-yl)ethanol: Retains the benzoimidazole-piperazine core but replaces the pyridinyl methanone with an ethanol group, reducing lipophilicity (molecular weight: 284.34 vs. ~425.4 for the target compound) .
  • EP 1 926 722 B1 Patent Compounds: Derivatives like (4-Ethyl-piperazin-1-yl)-(2-[4-[1-methyl-2-(4-trifluoromethyl-phenylamino)-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-3H-imidazol-4-yl)-methanone feature trifluoromethyl groups and extended aromatic systems, which improve kinase inhibition but increase metabolic complexity .

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight Key Functional Groups Solubility (LogP)*
Target Compound (Oxalate Salt) ~425.4 Benzoimidazole, Piperazine, Pyridinyl Methanone 1.2 (estimated)
Compound 7 ~520.5 Methoxybenzyl, Ethylamino 0.8
2-(4-Benzoimidazol-2-yl-piperazin-1-yl)ethanol 284.34 Ethanol substituent -0.5
EP 1 926 722 B1 Derivative ~600.0 Trifluoromethyl, Extended Aromatic 2.5

*LogP values estimated based on substituent contributions.

Pharmacological Activities
  • Receptor Binding: Compound 7 () acts as a dual histamine H1/H4 receptor ligand, with IC50 values in the nanomolar range. The target compound’s unsubstituted piperazine and pyridinyl methanone may favor alternative targets, such as serotonin or dopamine receptors, though specific data are lacking .
  • Anticancer Potential: Analogues like Dexlansoprazole (listed in ) leverage benzoimidazole motifs for proton pump inhibition, while TBPB (a muscarinic agonist) highlights the scaffold’s versatility in targeting G-protein-coupled receptors (GPCRs). The target compound’s oxalate salt may enhance stability in acidic tumor microenvironments .
  • Antimicrobial Activity : Patent compounds () with trifluoromethyl groups exhibit broad-spectrum antimicrobial effects, suggesting that the target compound’s unmodified structure may require functionalization for similar efficacy .

Biological Activity

The compound (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyridin-2-yl)methanone oxalate is a complex organic molecule featuring a benzimidazole moiety, a piperazine ring, and a pyridine group. This structure suggests potential biological activities, particularly in pharmacology, due to the known properties of its constituent parts. This article aims to explore the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C20H22N6O5C_{20}H_{22}N_{6}O_{5} with a molecular weight of 422.43 g/mol. The presence of heterocyclic rings often correlates with diverse biological activities.

  • Target Interaction : The benzimidazole moiety is known for its ability to interact with various biological targets, including DNA and proteins, which can disrupt their normal functions. This interaction is crucial for the compound's potential therapeutic effects.
  • Cell Penetration : The piperazine ring enhances the compound's ability to penetrate cell membranes, increasing bioavailability and efficacy in biological systems.
  • Solubility Enhancement : The pyridine group contributes to the overall solubility of the compound in aqueous environments, facilitating better absorption and distribution within biological systems.

Antitumor Activity

Research indicates that benzimidazole derivatives exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Case Study : A derivative with structural similarities demonstrated an IC50 value of 0.86 μM against tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated RAW 264.7 macrophages, indicating potent anti-inflammatory and potential antitumor activity .

Anti-inflammatory Effects

The compound has been associated with anti-inflammatory activities, which are vital for treating conditions like arthritis and other inflammatory diseases.

Research Findings : In vitro studies revealed that certain benzimidazole derivatives effectively inhibited nitric oxide (NO) production in macrophages, suggesting that this compound may exhibit similar effects .

Antimicrobial Properties

Benzimidazole derivatives have also been reported to possess antimicrobial activities against various pathogens.

CompoundActivity TypeTarget OrganismIC50 (µg/mL)
Compound AAntibacterialE. coli15
Compound BAntifungalCandida albicans10

This table illustrates the potential of related compounds in combating microbial infections, which may extend to this compound.

Synthesis and Research Directions

The synthesis of this compound typically involves multi-step organic reactions starting from simpler benzimidazole derivatives. Recent advancements have focused on optimizing reaction conditions to enhance yield and purity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyridin-2-yl)methanone oxalate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving benzimidazole and piperazine intermediates. Key steps include:

  • Coupling Reactions : Use of N,N-dimethylformamide (DMF) as a solvent with potassium carbonate (K₂CO₃) to facilitate nucleophilic substitution between 2-chloromethyl benzimidazole derivatives and piperazine-containing intermediates .
  • Oxalate Salt Formation : Reaction of the free base with oxalic acid in ethanol under reflux, followed by recrystallization to enhance purity .
  • Optimization : Reaction progress should be monitored via thin-layer chromatography (TLC), and temperature control (e.g., 80°C for 12–24 hours) is critical to minimize by-products like unreacted starting materials or dimerization products .

Q. Which spectroscopic techniques are essential for confirming the identity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to verify the integration and chemical environment of protons and carbons, respectively. For example, the benzimidazole NH proton typically appears as a singlet near δ 12.5–13.5 ppm, while the piperazine protons resonate as multiplets in δ 2.5–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 396 for the free base) and fragmentation patterns .
  • IR Spectroscopy : Absorption bands for C=O (1650–1700 cm⁻¹) and C=N (1600–1620 cm⁻¹) confirm key functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR and mass spectrometry data during structural elucidation?

  • Methodological Answer : Contradictions often arise from impurities, solvent artifacts, or tautomeric equilibria. Strategies include:

  • 2D NMR Techniques : HSQC and HMBC correlations can unambiguously assign overlapping signals, such as distinguishing between piperazine and pyridine protons .
  • Supplementary Techniques : X-ray crystallography or elemental analysis validates molecular composition when MS data suggests unexpected adducts (e.g., sodium or potassium ions) .
  • Dynamic NMR Studies : For tautomerism (e.g., benzimidazole ring proton exchange), variable-temperature NMR can reveal slow exchange processes .

Q. What strategies are employed to analyze the impact of substituents on the benzimidazole ring on biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematic substitution at the benzimidazole N1 position (e.g., methyl, ethyl, or aryl groups) is performed to assess effects on target binding. For instance, bulkier groups may enhance lipophilicity but reduce solubility .
  • In Silico Modeling : Molecular docking predicts interactions with histamine receptors (e.g., H1/H4 dual antagonism) by comparing binding energies of derivatives .
  • Physicochemical Profiling : LogP measurements and thermal analysis (TGA/DTA) evaluate stability and bioavailability. For example, oxalate salts often improve aqueous solubility compared to free bases .

Q. How can thermal degradation pathways of the compound be characterized to inform storage and handling protocols?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Identifies decomposition temperatures (e.g., onset at ~200°C for the oxalate salt) and residual mass to infer degradation products .
  • Differential Scanning Calorimetry (DSC) : Detects phase transitions (e.g., melting points) and exothermic/endothermic events linked to decomposition .
  • Accelerated Stability Studies : Storage under high humidity (75% RH) and elevated temperature (40°C) for 4–8 weeks, followed by HPLC purity checks, identifies degradation hotspots (e.g., hydrolysis of the oxalate counterion) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.